molecular formula C9H8BrClO B12951468 1-(2-Bromo-6-methylphenyl)-2-chloroethanone

1-(2-Bromo-6-methylphenyl)-2-chloroethanone

Cat. No.: B12951468
M. Wt: 247.51 g/mol
InChI Key: DVKHQZFSUIGQRK-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylphenyl)-2-chloroethanone is an organic compound that features both bromine and chlorine atoms attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-methylphenyl)-2-chloroethanone typically involves the bromination of 2-methylphenyl compounds followed by chlorination. One common method involves the reaction of 2-bromo-6-methylphenol with thionyl chloride to introduce the chlorine atom . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and chlorine reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-methylphenyl)-2-chloroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

1-(2-Bromo-6-methylphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylphenyl)-2-chloroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-methylphenyl)-2-chloroethanone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-6-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4H,5H2,1H3

InChI Key

DVKHQZFSUIGQRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)CCl

Origin of Product

United States

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